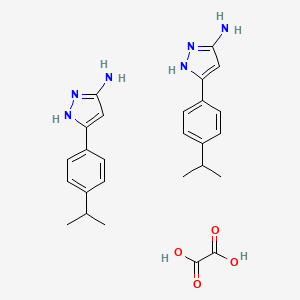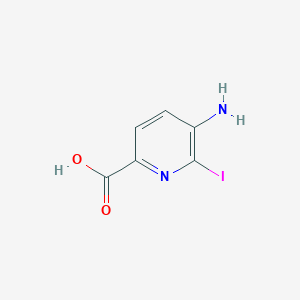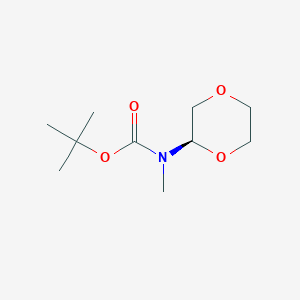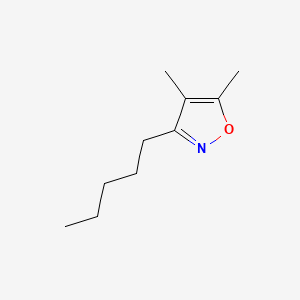![molecular formula C11H12N2OS2 B12862957 3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one typically involves the reaction of 3-methylsulfanyl aniline with thiazolidinone derivatives. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A parent compound with similar structural features but lacking the methylsulfanyl and phenylimino groups.
2-Phenylimino-3-methylthiazolidin-4-one: Similar structure but with different substituents on the thiazolidine ring.
Uniqueness
3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one is unique due to the presence of both the methylsulfanyl and phenylimino groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability .
Properties
Molecular Formula |
C11H12N2OS2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
3-methyl-2-(3-methylsulfanylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-13-10(14)7-16-11(13)12-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
QIQPVIMJGPXLFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)


![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)


![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)

